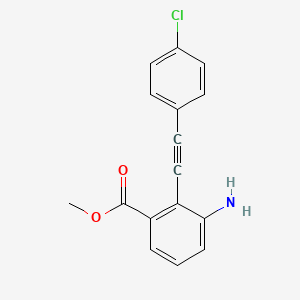
(4-Methyl-2-(trifluoromethyl)phenyl)methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Methyl-2-(trifluoromethyl)phenyl)methanamine is an organic compound with the molecular formula C9H10F3N. It is a derivative of benzylamine, where the benzene ring is substituted with a methyl group at the 4-position and a trifluoromethyl group at the 2-position.
准备方法
The synthesis of (4-Methyl-2-(trifluoromethyl)phenyl)methanamine typically involves the reduction of the corresponding benzaldehyde derivative. One common method includes the following steps :
Starting Material: 4-Methyl-2-(trifluoromethyl)benzaldehyde.
Reduction: The benzaldehyde is reduced to the corresponding benzyl alcohol using a reducing agent such as sodium borohydride (NaBH4).
Amination: The benzyl alcohol is then converted to the benzylamine via reductive amination using ammonia or an amine source in the presence of a reducing agent like hydrogen gas (H2) and a catalyst such as palladium on carbon (Pd/C).
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
化学反应分析
(4-Methyl-2-(trifluoromethyl)phenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compounds using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: The compound can be reduced to form the corresponding amine derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, catalysts, and specific temperatures and pressures to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
(4-Methyl-2-(trifluoromethyl)phenyl)methanamine has several scientific research applications :
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It is investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of (4-Methyl-2-(trifluoromethyl)phenyl)methanamine involves its interaction with specific molecular targets and pathways . The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of biological molecules. The amine group can form hydrogen bonds and electrostatic interactions with target proteins, influencing their function and activity. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
相似化合物的比较
(4-Methyl-2-(trifluoromethyl)phenyl)methanamine can be compared with other similar compounds, such as :
(4-Trifluoromethylphenyl)methanamine: Lacks the methyl group at the 4-position, which may affect its chemical reactivity and biological activity.
(4-Fluoro-2-(trifluoromethyl)phenyl)methanamine: Contains a fluorine atom instead of a methyl group, which can influence its electronic properties and interactions with biological targets.
(4-Chloro-2-(trifluoromethyl)phenyl)methanamine: Contains a chlorine atom, which can alter its chemical and biological properties compared to the methyl-substituted compound.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.
属性
分子式 |
C9H10F3N |
|---|---|
分子量 |
189.18 g/mol |
IUPAC 名称 |
[4-methyl-2-(trifluoromethyl)phenyl]methanamine |
InChI |
InChI=1S/C9H10F3N/c1-6-2-3-7(5-13)8(4-6)9(10,11)12/h2-4H,5,13H2,1H3 |
InChI 键 |
LEWNWEKIIOZBAC-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)CN)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


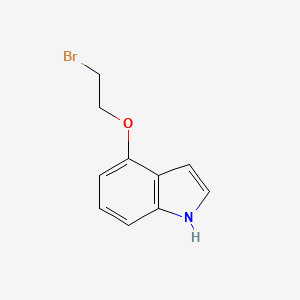

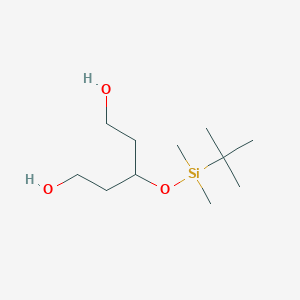

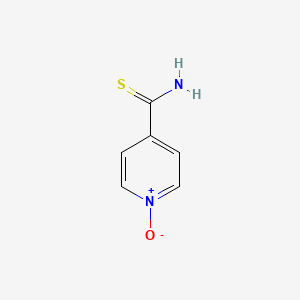



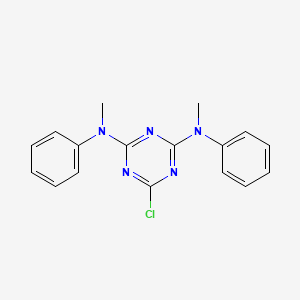

![2H-4,7-Epoxy[1,3]dioxolo[4,5-c]pyridine](/img/structure/B13968863.png)
![Benzyl 8-isopropyl-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13968875.png)
![N-(6-bromo-2-ethyl-8-methylimidazo[1,2-a]pyridin-3-yl)formamide](/img/structure/B13968877.png)
